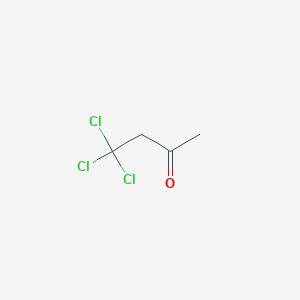

4,4,4-Trichlorobutan-2-one

Description

Contextualization within the Class of α-Trichloromethyl Ketones

4,4,4-Trichlorobutan-2-one belongs to the class of α-trichloromethyl ketones, which are ketones bearing a trichloromethyl group (—CCl₃) adjacent to the carbonyl group. These compounds are known for their heightened reactivity, making them valuable intermediates in organic synthesis. The synthesis of α-trichloromethyl ketones can be achieved through several methods, including the oxidation of trichloromethyl carbinols, which are formed from the reaction of aldehydes with trichloroacetic acid, or through the coupling of organozinc intermediates with trichloroacetyl chloride. beilstein-journals.orgresearchgate.net

Significance of the Trichloromethyl Group in Organic Synthesis and Reactivity Studies

The trichloromethyl group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of adjacent functional groups. Its high electronegativity makes the carbonyl carbon of α-trichloromethyl ketones more electrophilic and susceptible to nucleophilic attack. Furthermore, the —CCl₃ group can act as a leaving group in certain reactions or be transformed into other functional groups, such as esters and carboxylic acids, highlighting its versatility as a synthetic intermediate. ddugu.ac.in This group is found in various bioactive compounds and its introduction into molecules is a key strategy in medicinal and synthetic chemistry. ddugu.ac.inrsc.org

The reactivity imparted by the trichloromethyl group is central to several important organic transformations. For instance, α-trichloromethyl ketones are known to participate in Favorskii-type rearrangements, which are base-catalyzed reactions leading to the formation of carboxylic acid derivatives. ddugu.ac.inresearchgate.net

Overview of Research Trajectories Relevant to this compound Chemistry

While direct research on this compound is limited, studies on analogous structures provide insight into its potential chemical behavior. A significant area of research involves the use of α-trichloromethyl ketones in the synthesis of heterocyclic compounds. cdnsciencepub.comopenmedicinalchemistryjournal.com For example, related compounds like 1-substituted 4,4,4-trichlorobutane-1,3-diones are precursors for synthesizing 1,5-benzodiazepines, which have shown potential pharmacological activities.

Another important reaction pathway for this class of compounds is the Favorskii rearrangement. This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. wikipedia.orgguidechem.com In the case of trichloromethyl ketones, they have been shown to undergo Favorskii-type rearrangements in the presence of amines, often in preference to the haloform reaction. ddugu.ac.in This reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. wikipedia.orgmychemblog.com

The table below summarizes the general reactivity of α-trichloromethyl ketones, which is indicative of the potential research applications for this compound.

| Reaction Type | Reagents/Conditions | Product Type |

| Favorskii Rearrangement | Base (e.g., alkoxides, amines) | Carboxylic acid derivatives (esters, amides) |

| Heterocycle Synthesis | Dinucleophiles (e.g., o-phenylenediamine (B120857), hydroxylamine) | Heterocyclic compounds (e.g., benzodiazepines, isoxazoles) |

| Nucleophilic Addition | Nucleophiles | Tertiary alcohols |

| Reduction | Reducing agents (e.g., NaBH₄) | Trichlorinated secondary alcohols |

Relationship to Other Trichloromethyl Carbonyl Compounds, including 4,4,4-Trichloro-1,3-Butanediones

This compound is structurally related to other trichloromethyl carbonyl compounds, most notably 4,4,4-trichloro-1,3-butanediones. These β-diketones contain an additional carbonyl group, which significantly influences their chemical properties and reactivity.

A convenient synthesis for novel 1-aryl-4,4,4-trichloro-1,3-butanediones has been developed, involving the acylation of acetals with trichloroacetyl chloride followed by acid hydrolysis, with yields ranging from 80–97%. researchgate.net Spectroscopic analysis, including ¹H and ¹³C NMR, has shown that these compounds predominantly exist in the keto-enol tautomeric form in solution. researchgate.net However, the introduction of a methyl group between the carbonyls shifts the equilibrium towards the diketo form. researchgate.net

These trichloromethyl-β-diketones are valuable precursors for the synthesis of various heterocyclic systems. For instance, their reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of different isoxazole (B147169) derivatives. cdnsciencepub.com

The structural relationship and comparative reactivity of these compounds are summarized in the table below.

| Compound | Key Structural Feature | Notable Reactivity |

| This compound | Monoketone with α-trichloromethyl group | Favorskii rearrangement, nucleophilic addition |

| 4,4,4-Trichloro-1,3-butanediones | β-Diketone with a trichloromethyl group | Keto-enol tautomerism, precursor to heterocycles |

Structure

2D Structure

3D Structure

Properties

CAS No. |

112605-39-7 |

|---|---|

Molecular Formula |

C4H5Cl3O |

Molecular Weight |

175.44 g/mol |

IUPAC Name |

4,4,4-trichlorobutan-2-one |

InChI |

InChI=1S/C4H5Cl3O/c1-3(8)2-4(5,6)7/h2H2,1H3 |

InChI Key |

RTAZMUDBALXXCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(Cl)(Cl)Cl |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics for 4,4,4 Trichlorobutan 2 One and Derivatives

Mechanistic Investigations of Intramolecular Cyclization Reactions

Recent studies have focused on the intramolecular transformations of aryl-substituted derivatives of 4,4,4-trichlorobutan-2-one, specifically 1-aryl-4,4,4-trichlorobut-2-en-1-ones (CCl₃-enones), which cyclize to form 3-trichloromethylindan-1-ones. nih.govbeilstein-journals.org These investigations provide significant insight into the behavior of the this compound framework under strongly acidic conditions.

The intramolecular cyclization of CCl₃-enones and their precursors, CCl₃-hydroxy ketones, is effectively promoted by Brønsted superacids, such as triflic acid (CF₃SO₃H, TfOH). beilstein-journals.orgnih.gov When 1-aryl-4,4,4-trichlorobut-2-en-1-ones are heated in neat triflic acid at 80 °C, they undergo transformation into the corresponding 3-trichloromethylindan-1-ones in a process that takes 2 to 10 hours and achieves yields of up to 92%. nih.govnih.govresearchgate.net

| Starting Material | Conditions | Intermediate | Product | Yield | Time |

|---|---|---|---|---|---|

| CCl₃-Enones | TfOH, 80 °C | O-Protonated Enone | CCl₃-Indanones | Up to 92% | 2–10 h |

| CCl₃-Hydroxy Ketones | TfOH, 80 °C | CCl₃-Enone | CCl₃-Indanones | Up to 86% | 3–18 h |

The cyclization reaction is facilitated by a process known as superelectrophilic activation, which occurs in the presence of a strong Brønsted acid. beilstein-journals.orgresearchgate.net The primary event is the protonation of the carbonyl oxygen atom of the CCl₃-enone by triflic acid. nih.govbeilstein-journals.org This protonation generates a highly reactive O-protonated intermediate, an oxocarbenium ion, which is the key species driving the subsequent cyclization. nih.govresearchgate.net

In many conjugated enones, superelectrophilic activation can lead to O,C-diprotonated species. nih.govbeilstein-journals.org However, for CCl₃-enones, a second protonation on the carbon-carbon double bond is significantly hindered. beilstein-journals.orgsemanticscholar.org This is due to the powerful electron-withdrawing effects of both the trichloromethyl (CCl₃) group and the newly formed protonated carbonyl group [C(=OH⁺)R]. beilstein-journals.orgsemanticscholar.org These two groups destabilize the formation of an additional positive charge on the adjacent carbon, making the O-protonated monocation the dominant reactive intermediate. beilstein-journals.org This O-protonated species is sufficiently electrophilic to react with the appended aryl group in the intramolecular cyclization step. beilstein-journals.orgresearchgate.net

The central mechanistic pathway involves the formation and reaction of specific carbocationic intermediates. beilstein-journals.orgnih.gov The process begins with the protonation of the carbonyl oxygen of the enone (2), which generates the key carbocationic intermediate (B). beilstein-journals.org This species exists in a mesomeric form (B') where the positive charge is delocalized, rendering the terminal carbon of the double bond electrophilic. nih.gov This electrophilic center is then attacked by the electron-rich aryl ring in an intramolecular Friedel-Crafts-type reaction, leading to the formation of the five-membered ring of the indanone product (3). nih.govbeilstein-journals.org

When starting from the CCl₃-hydroxy ketone (1), the reaction is initiated by protonation of both the hydroxyl and carbonyl oxygen atoms, forming cation A. beilstein-journals.org This is followed by a dehydration step to eliminate a molecule of water, which generates the same crucial O-protonated enone intermediate (B) that is formed from the CCl₃-enone starting material. beilstein-journals.orgsemanticscholar.org From this point, the mechanism proceeds as described above, with cation B cyclizing to the final indanone product. beilstein-journals.org The formation of these O-protonated cations has been confirmed experimentally using NMR spectroscopy in triflic acid. nih.govnih.govresearchgate.net

The proposed reaction mechanisms and the structures of the key carbocationic intermediates are strongly supported by computational studies using Density Functional Theory (DFT). nih.govresearchgate.netresearchgate.net These theoretical calculations complement experimental findings from NMR spectroscopy and provide deeper insight into the reaction's potential energy surface. nih.govbeilstein-journals.org

DFT calculations have been used to model the geometries and stabilities of the O-protonated intermediates, confirming their structure and role in the reaction pathway. nih.govresearchgate.net These computational models help to explain why the O-protonated monocation is the key reactive species and why further protonation to a dication is unfavorable. beilstein-journals.orgsemanticscholar.org By analyzing the electronic structure of the intermediates, DFT studies show that orbital factors, rather than just charge distribution, are crucial in determining the high electrophilicity at the carbon atom that undergoes cyclization. nih.gov The combination of experimental and computational data provides a comprehensive and plausible mechanism for the acid-catalyzed cyclization of these trichloromethyl-substituted compounds. nih.govbeilstein-journals.org

Nucleophilic and Electrophilic Transformations of the Carbonyl and Trichloromethyl Moieties

The this compound molecule possesses two primary sites for reactivity: the carbonyl group and the trichloromethyl group. The strong electron-withdrawing nature of the trichloromethyl group significantly influences the reactivity of the adjacent carbonyl. This inductive effect makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. Reactions with various nucleophiles can lead to the formation of trichloromethyl carbinols. organic-chemistry.org

Conversely, the oxygen atom of the carbonyl group has lone pairs of electrons, rendering it a nucleophilic and basic center. As detailed in the cyclization mechanism, this oxygen is readily protonated by strong acids, which is a key activation step for subsequent reactions. beilstein-journals.org

The trichloromethyl group itself is generally stable but can participate in certain transformations. While typically a poor leaving group in nucleophilic substitution reactions, its synthesis often involves the reaction of reagents like trichloroacetyl chloride with organometallic compounds, such as organozinc intermediates. organic-chemistry.org This highlights the utility of the trichloromethyl moiety as a building block in forming carbon-carbon bonds.

Radical Reactions Involving the Trichloromethyl Group

The trichloromethyl group is a well-known participant in radical chemistry. The C-Cl bonds can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to generate a trichloromethyl radical (•CCl₃). This radical is a key intermediate in various transformations.

Studies on the reactions of trichloromethyl radicals with alkanes have provided detailed information on their reactivity, including Arrhenius parameters for hydrogen abstraction from different sites on a molecule. rsc.org Once formed, the •CCl₃ radical can engage in several canonical radical reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction.

Addition to Unsaturated Bonds: It can add across double or triple bonds, forming a new carbon-carbon bond and a new radical center.

The involvement of radical intermediates in reactions with related trifluoromethyl groups can be demonstrated through mechanistic experiments. For instance, the suppression of a reaction in the presence of a radical scavenger like TEMPO strongly supports a radical-based pathway. nih.gov Furthermore, the use of radical clock substrates, such as vinylcyclopropanes, can provide definitive evidence for radical intermediates through the observation of characteristic ring-opening products. nih.gov These principles are directly applicable to understanding the potential radical-mediated transformations of the trichloromethyl group in this compound.

Hydrogen-Atom Transfer Reactions

Hydrogen-atom transfer (HAT) is a fundamental process in which a hydrogen atom is moved concertedly between two species, involving both a proton and an electron. scripps.edumdpi.com This process is key to C-H functionalization, allowing for the generation of alkyl radicals from otherwise inert C-H bonds. mdpi.comnih.gov The primary driving force for a HAT reaction is the bond dissociation energy (BDE); for the reaction to be favorable, the BDE of the bond being formed must be greater than the BDE of the C-H bond being broken. mdpi.com

In the context of compounds like this compound, the presence of the electron-withdrawing trichloromethyl group influences the stability of radical intermediates. Recent advancements have utilized photoredox catalysis to generate highly reactive species, such as chlorine atoms from chloride ions, under mild conditions. nih.govchemrxiv.org These chlorine atoms are powerful HAT reagents capable of abstracting hydrogen atoms and initiating radical reactions. nih.govchemrxiv.org

The dynamics of intramolecular HAT have been specifically studied in β-diketones, which are structurally related to the enol form of this compound derivatives. nih.gov Ultrafast infrared spectroscopies reveal that the strength of the intramolecular hydrogen bond can be tuned by the donor-acceptor distance. nih.gov In species with strong hydrogen bonds, the hydrogen atom potential is very soft, leading to significant coupling with other vibrational modes and dislocation of the hydrogen atom upon vibrational excitation. nih.gov This suggests that HAT processes in such systems are influenced by collective intramolecular structural rearrangements. nih.gov

Homolytic Additions to Unsaturated Systems

Homolytic addition reactions involving radical species derived from halogenated carbonyl compounds are a valuable method for forming new carbon-carbon bonds. A relevant example is the photoinduced Atom Transfer Radical Addition (ATRA) reaction. mdpi.com In this process, a carbon-halogen bond is homolytically cleaved by visible light, often facilitated by an amine, to generate a carbon-centered radical. mdpi.com

This radical can then add to an unsaturated system, such as an alkene or alkyne, to form a new radical intermediate. This intermediate subsequently abstracts a halogen atom from another molecule of the starting material, propagating the radical chain and forming the final product. Photochemical methods have been developed for ATRA reactions between α-halogenated carbonyls and unsaturated compounds, which proceed through the formation of a complex between an amine and the halogen atom via halogen bonding. mdpi.com This interaction facilitates the cleavage of the carbon-halogen bond under visible light irradiation. mdpi.com Such strategies could be applied to derivatives of this compound to synthesize more complex cyclic or acyclic structures.

Tautomeric Equilibria in β-Diketones with Trichloromethyl Substituents

Keto-Enol Tautomerism and Factors Influencing Equilibrium

β-Diketones, including those with trichloromethyl substituents, exist as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is highly sensitive to the electronic and steric properties of the substituents on the diketone backbone. rsc.org The presence of a trichloromethyl group, a strong electron-withdrawing substituent, significantly influences this equilibrium.

Studies on various trichloromethyl-β-diketones have shown that the equilibrium can favor either the keto or the enol form depending on the other substituents present. researchgate.nettandfonline.com Generally, the enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond. rsc.orgruc.dk However, the steric hindrance of bulky groups can be a decisive factor that shifts the equilibrium toward the diketo form. rsc.org For instance, a multinuclear NMR study demonstrated that while some trichloromethyl-β-dicarbonyl compounds exist predominantly in the enol form, others are found mainly in the keto form. researchgate.net

| Factor | Influence on Equilibrium | Rationale |

| Electronic Effects | Electron-withdrawing groups (like -CCl₃) can favor the enol form by increasing the acidity of the α-hydrogen. | Stabilizes the enolate-like character of the conjugated enol system. |

| Steric Hindrance | Bulky substituents on the α-carbon or adjacent to the carbonyls can shift the equilibrium toward the diketo form. rsc.org | Destabilizes the planar conjugated system required for the enol form. |

| Solvent Polarity | Nonpolar solvents tend to favor the enol form, while polar, hydrogen-bonding solvents can favor the keto form. | The intramolecular hydrogen bond of the enol is more stable in nonpolar environments. Polar solvents can stabilize the exposed carbonyl groups of the keto form. |

| π-Conjugation | Extended conjugation with other groups (e.g., aryl substituents) stabilizes and favors the enol form. | Increases the overall stability of the delocalized π-system in the enol tautomer. |

Role of Intramolecular Hydrogen Bonding in Stabilization

A critical factor stabilizing the enol tautomer in β-diketones is the formation of a strong, intramolecular, resonance-assisted hydrogen bond (RAHB) between the enolic hydroxyl group and the adjacent carbonyl oxygen. rsc.orgruc.dk This creates a stable six-membered pseudo-ring structure.

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4,4,4-trichlorobutan-2-one, offering insights into its carbon-hydrogen framework and the potential for keto-enol tautomerism.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound and identifying the presence of its tautomeric enol form.

In its keto form, the ¹H NMR spectrum is expected to show two distinct signals. A singlet corresponding to the methyl protons (H-1) would appear in the typical region for a methyl ketone. The methylene (B1212753) protons (H-3), being adjacent to the electron-withdrawing trichloromethyl group, would exhibit a downfield shift.

The ¹³C NMR spectrum of the keto tautomer would display four signals corresponding to the four carbon atoms. The carbonyl carbon (C-2) would resonate at a characteristic downfield chemical shift. The methyl carbon (C-1) would appear at a typical upfield position. The methylene carbon (C-3) and the trichloromethyl carbon (C-4) would be influenced by the electronegative chlorine atoms, resulting in specific chemical shifts.

The presence of the enol tautomer, 4,4,4-trichloro-1-buten-2-ol, can also be detected by NMR. This tautomer would exhibit a characteristic vinyl proton signal and a hydroxyl proton signal in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the presence of two sp² hybridized carbons of the double bond would be indicative of the enol form. The equilibrium between the keto and enol forms can be influenced by the solvent, with different solvents potentially stabilizing one tautomer over the other. hmdb.capalmsens.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (H-1) | 2.2 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (CH₃) | 25 - 35 |

| C-2 (C=O) | 195 - 205 |

| C-3 (CH₂) | 50 - 60 |

While ¹H and ¹³C NMR are primary tools, multinuclear NMR, such as chlorine-35/37 NMR, could theoretically be employed to probe the electronic environment around the chlorine atoms. This could be particularly useful in studying reaction mechanisms where the C-Cl bonds are involved, for instance, in reduction reactions. The quadrupolar nature of chlorine nuclei often results in broad signals, which can present challenges in resolution but can still provide valuable information about the symmetry of the electronic environment.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. The presence of three chlorine atoms results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, M+4, and M+6 peaks, which is a definitive indicator of the number of chlorine atoms. docbrown.info

The fragmentation of this compound upon electron ionization would likely proceed through several key pathways. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation route for ketones, which could lead to the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43 and a trichloromethylmethyl radical. Another likely fragmentation involves the loss of a chlorine atom or the entire trichloromethyl group.

Table 3: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

| m/z | Proposed Fragment Ion |

|---|---|

| 174/176/178/180 | [C₄H₅Cl₃O]⁺ (Molecular Ion) |

| 117/119/121 | [CCl₃]⁺ |

| 83/85 | [CH₂CCl₂]⁺ |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Functional Group Identification and Tautomeric Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound.

The FT-IR spectrum of the keto form would be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1720-1740 cm⁻¹. The presence of the trichloromethyl group would give rise to characteristic C-Cl stretching vibrations, which are expected in the fingerprint region of the spectrum.

The enol tautomer would exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a C=C stretching vibration around 1650 cm⁻¹. The position and shape of the O-H band could provide information about hydrogen bonding. By comparing the spectra obtained under different conditions (e.g., in different solvents or at various temperatures), the equilibrium between the keto and enol forms can be studied.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibration | Tautomeric Form | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Keto | 1720 - 1740 |

| C-Cl Stretch | Keto/Enol | 600 - 800 |

| O-H Stretch | Enol | 3200 - 3600 (broad) |

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry) for Redox Behavior

Cyclic voltammetry can be used to investigate the redox properties of this compound, particularly the reduction of the trichloromethyl group. The electrochemical reduction of organohalides is a well-studied process. For this compound, it is expected that the C-Cl bonds would be susceptible to reductive cleavage.

A cyclic voltammogram of this compound would likely show an irreversible reduction peak corresponding to the cleavage of a C-Cl bond to form a dichlorinated radical anion, which could then undergo further reduction or reaction. The potential at which this reduction occurs would provide information about the ease of reduction of the molecule. The presence of the electron-withdrawing ketone group is expected to facilitate the reduction of the C-Cl bonds compared to a simple trichloroalkane. nih.govchemicalbook.comchemicalbook.com

Table 5: Predicted Electrochemical Behavior for this compound

| Process | Expected Potential Range (vs. SCE) | Reversibility |

|---|

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to model the electronic structure of molecules. chemrxiv.org It offers a balance of accuracy and computational efficiency, making it suitable for studying the reactivity of chlorinated ketones. chemrxiv.orgstanford.edu

DFT calculations are instrumental in predicting the outcomes of chemical reactions by evaluating the energies of different transition states and intermediates. osti.govmdpi.com For a molecule like 4,4,4-Trichlorobutan-2-one, which has multiple reactive sites (the carbonyl carbon, the α-carbon, and the trichloromethyl group), DFT can elucidate the preferred pathways for nucleophilic or electrophilic attack.

In studies of related CCl₃-containing ketones, such as 1-aryl-4,4,4-trichlorobut-2-en-1-ones, DFT has been used to explain the regioselectivity of intramolecular cyclization reactions. beilstein-journals.org By calculating the Gibbs free energies of various protonated species and transition states, researchers can determine the most favorable reaction path. beilstein-journals.org For instance, analysis of the charge distribution in a reactive intermediate can reveal the most electrophilic center, thereby predicting where a bond is most likely to form. beilstein-journals.org Similarly, in cycloaddition reactions, DFT can account for chemo- and regioselectivity by comparing the activation energies of different isomeric pathways. ijcce.ac.ir This approach allows for the rationalization of why a specific regioisomer or stereoisomer is formed preferentially. mdpi.comijcce.ac.ir

DFT is widely used to calculate the thermodynamics of chemical transformations, including reaction energies, activation barriers, and the stability of intermediates. youtube.com For reactions involving this compound, DFT could be used to model processes such as enolate formation, aldol (B89426) reactions, or substitutions.

An example can be seen in the study of the dehydration and cyclization of 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones into indanones. beilstein-journals.org DFT calculations provided the Gibbs free energy (ΔG₂₉₈) for key steps, showing, for example, that the initial protonation of the carbonyl group is thermodynamically favorable, while subsequent protonation of the C=C bond is not. beilstein-journals.org These energetic calculations are crucial for building a complete profile of a reaction mechanism.

Table 1: Illustrative DFT-Calculated Thermodynamic Data for a Reaction Step (Note: This table is illustrative of typical data obtained from DFT calculations for a hypothetical reaction involving a chlorinated ketone, based on findings for related compounds.)

| Reaction Step | Species | Method/Basis Set | ΔE (kcal/mol) | ΔG₂₉₈ (kcal/mol) |

| Protonation | Reactant + H⁺ → Protonated Intermediate | B3LYP/6-31G(d) | -65.2 | -52.0 |

| Cyclization | Intermediate → Transition State | B3LYP/6-31G(d) | +15.8 | +17.5 |

| Product Formation | Transition State → Product | B3LYP/6-31G(d) | -25.1 | -22.3 |

The electron density, a fundamental quantity in DFT, can be analyzed to understand bonding and reactivity. chemrxiv.org Methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can reveal the nature of chemical bonds, atomic charges, and orbital interactions.

For this compound, analyzing the electron density would highlight the polarization of the C=O bond, the inductive effect of the trichloromethyl group, and the acidity of the α-protons. In computational studies of related rhodium β-diketonato complexes, analysis of Mulliken electronegativities and the nature of frontier molecular orbitals (HOMO and LUMO) helped explain the electronic effects of substituents on the molecule's redox properties. researchgate.net Such analyses provide a quantitative basis for classic chemical concepts like inductive and resonance effects, offering deep insight into the molecule's intrinsic reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions. numberanalytics.com This technique is essential for understanding how flexible molecules like this compound behave in different environments (e.g., in solution or in the liquid phase). mdpi.com

An MD simulation could reveal the preferred rotational conformations (rotamers) around the C2-C3 bond of this compound and the energetic barriers between them. For the related molecule 2,2,3-trichlorobutane, MD simulations identified three stable conformers, with the trans (T) conformer being the most stable in the liquid phase. The accuracy of MD simulations depends heavily on the quality of the underlying empirical force field used to describe the potential energy of the system. numberanalytics.com Furthermore, MD is crucial for studying how the molecule interacts with solvent molecules or other reagents, which can influence reaction rates and pathways.

Quantum Chemical Descriptors in Structure-Reactivity Relationships (QSAR, focused on reaction rates/mechanisms)

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate a molecule's structural or physicochemical properties with its activity or reactivity. researchgate.net When focused on reaction kinetics, these models use quantum chemical descriptors derived from calculations (usually DFT) to predict reaction rates or understand mechanistic details. nih.govappliedmineralogy.com

For this compound, relevant descriptors could include:

HOMO and LUMO energies: Related to the molecule's ability to act as a nucleophile or electrophile.

Partial atomic charges: To identify the most likely sites for electrostatic interactions.

Bond orders: To assess bond strength and susceptibility to cleavage.

These descriptors, once calculated for a series of related chlorinated ketones, could be used to build a multivariate model that predicts, for example, their rate of reaction with a common nucleophile. rsc.org Such models are powerful tools for screening new compounds or for gaining mechanistic insight across a class of chemicals. chemrxiv.org

Development and Validation of Empirical Force Fields for Chlorinated Hydrocarbons

The accuracy of large-scale simulations, particularly MD, relies on the quality of the empirical force field (FF), which is a set of parameters and functions describing the potential energy of the system. unipi.it Developing accurate FFs for halogenated hydrocarbons is known to be challenging because of effects like polarization and the anisotropic nature of charge distribution around halogen atoms (the "sigma-hole"). nih.govuq.edu.au

Recent research has focused on creating more robust FFs for this class of compounds. unipi.it One approach is the quantum mechanically derived (QMD-FF) method, where parameters are derived entirely from high-level quantum mechanical calculations rather than relying on experimental data. unipi.it Another advanced approach involves creating polarizable force fields, such as those using the Drude oscillator model, which can better capture the response of the molecule's electron density to its local electric environment. nih.gov These models have been validated by comparing calculated bulk properties (like density and heat of vaporization) against experimental data for various chlorinated alkanes, showing improved accuracy over standard, non-polarizable force fields. nih.govacs.org The development of such validated force fields is a prerequisite for conducting reliable simulations of this compound in condensed phases.

Applications of 4,4,4 Trichlorobutan 2 One As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Systems

The reactivity of 4,4,4-Trichlorobutan-2-one makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. These cyclic structures, which contain atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry and materials science.

Formation of 3-Trichloromethylindan-1-ones through Intramolecular Cyclization

A notable application of this compound derivatives is in the synthesis of 3-trichloromethylindan-1-ones. This transformation is achieved through an intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in the presence of a Brønsted superacid, such as triflic acid (TfOH). beilstein-journals.orgnih.gov The reaction proceeds by heating the starting enone in neat TfOH at 80°C, yielding the corresponding 3-trichloromethylindan-1-one in high yields, up to 92%. beilstein-journals.orgnih.govsemanticscholar.org

The mechanism involves the protonation of the carbonyl oxygen of the enone by the superacid, which forms a key reactive intermediate. beilstein-journals.orgnih.gov This intermediate then undergoes cyclization to form the final indanone product. beilstein-journals.org Interestingly, 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones can also be used as starting materials under the same conditions. nih.gov These hydroxy ketones first undergo dehydration to form the corresponding enones, which then cyclize to the indanones. beilstein-journals.orgsemanticscholar.org This method provides a novel route to a new class of indanones containing a trichloromethyl group. beilstein-journals.org

Table 1: Synthesis of 3-Trichloromethylindan-1-ones

| Starting Material | Reaction Conditions | Product | Yield |

|---|---|---|---|

| 1-aryl-4,4,4-trichlorobut-2-en-1-ones | TfOH, 80°C, 2-10 h | 3-trichloromethylindan-1-ones | Up to 92% |

| 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones | TfOH, 80°C, 3-18 h | 3-trichloromethylindan-1-ones | Up to 86% |

Derivatization to Isoxazole (B147169) Compounds via Cyclocondensation

The isoxazole ring is a key structural motif in many biologically active compounds. beilstein-journals.org The synthesis of isoxazole derivatives often involves a [3+2] cycloaddition reaction. beilstein-journals.org While direct derivatization of this compound to isoxazoles is not extensively detailed in the provided context, the synthesis of related β-keto-enol heterocycles suggests the potential for such transformations. For instance, β-keto-enol pyridine (B92270) and furan (B31954) derivatives have been synthesized and shown to possess antifungal properties. acs.org The general synthetic strategy involves the reaction of an aryl methyl ketone with an ethyl heterocycle-2-carboxylate in the presence of a base. acs.org This highlights the utility of β-dicarbonyl compounds, which can be derived from precursors like this compound, in forming heterocyclic systems. researchgate.net The formation of 3,5-disubstituted isoxazoles has been achieved through the 1,3-dipolar cycloaddition of arylnitriloxides with N-propargylquinazolin-4(3H)-one. nih.gov

Preparation of Substituted 3H-1,5-Benzodiazepines

Substituted 3H-1,5-benzodiazepines are another class of heterocyclic compounds that can be synthesized from derivatives of this compound. researchgate.net The reaction of 1-substituted 4,4,4-trichloromethylbutane-1,3-diones with o-phenylenediamine (B120857) is a key step in this process. researchgate.net This condensation reaction provides a straightforward method for the synthesis of 4-substituted 2-trichloromethyl-3H-1,5-benzodiazepines. researchgate.net These compounds are of interest due to their potential biological activities. researchgate.netjocpr.com The synthesis is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) with a catalytic amount of acetic acid. jocpr.com

Role in the Construction of Complex Carbon Frameworks and Polyfunctional Compounds

The construction of complex carbon skeletons is a fundamental goal in organic synthesis. msu.edu Polyfunctional compounds, which contain multiple reactive sites, are particularly valuable as they allow for a wide range of subsequent chemical modifications. libretexts.orgorganicmystery.com this compound, with its ketone and trichloromethyl functionalities, serves as an excellent building block for creating such complex structures. libretexts.org The presence of multiple functional groups allows for selective reactions at different sites, enabling the construction of intricate molecular architectures. libretexts.org The synthesis of 1-aryl-4,4,4-trichloro-1,3-butanediones, for example, provides a platform for further synthetic transformations. researchgate.net

Utilization in Coordination Chemistry for Ligand Synthesis and Metal Complex Formation

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. orientjchem.org The design and synthesis of ligands are crucial for developing metal complexes with specific properties and applications. hud.ac.uk this compound and its derivatives can be used to synthesize ligands for metal complex formation. orientjchem.org The resulting ligands can coordinate with metal ions through donor atoms, and the properties of the final complex are influenced by the ligand's structure. researchgate.net For instance, Schiff base ligands, which can be prepared from carbonyl compounds, form stable complexes with various transition metals. scirp.org The coordination of these ligands to metal centers can lead to complexes with interesting electronic and catalytic properties. orientjchem.org

Development of Novel Organochlorine Compounds with Specific Chemical Properties

Organochlorine compounds are organic molecules containing at least one covalently bonded chlorine atom. encyclopedia.pub These compounds exhibit a wide range of chemical and physical properties. encyclopedia.pub The trichloromethyl group in this compound makes it a key starting material for the synthesis of novel organochlorine compounds. encyclopedia.pub The presence of chlorine atoms can significantly modify the properties of a molecule, often making it denser than water and imparting specific reactivity. encyclopedia.pub For example, aliphatic organochlorides can act as alkylating agents. encyclopedia.pub By using this compound as a synthetic intermediate, chemists can introduce the trichloromethyl group into various molecular scaffolds, leading to the development of new organochlorine compounds with tailored properties for applications in areas such as agrochemicals and polymer production.

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Selective Transformations

Future research could focus on developing novel catalytic systems to control the reactivity of the trichloromethyl and carbonyl groups within 4,4,4-Trichlorobutan-2-one. The development of chemoselective catalysts is a significant area of chemical research. For instance, new metal-based or organocatalytic systems could be explored to facilitate transformations such as selective dehalogenation, reduction of the ketone, or carbon-carbon bond-forming reactions at the α-position. The goal would be to achieve high selectivity and yield, avoiding unwanted side reactions by targeting specific functional groups under mild conditions. Research in catalysis continues to advance, providing new tools for selectively modifying complex molecules.

Development of Chiral this compound Derivatives for Asymmetric Synthesis

The development of chiral derivatives of this compound represents a promising avenue for asymmetric synthesis. Asymmetric catalysis is a powerful tool for creating enantiomerically pure compounds, which is vital in the pharmaceutical and agrochemical industries. Future work could involve the asymmetric reduction of the ketone to produce chiral alcohols or the use of chiral catalysts to introduce stereocenters elsewhere in the molecule. These chiral building blocks could then serve as intermediates in the synthesis of complex, biologically active molecules where specific stereochemistry is essential for function.

Advanced Operando Spectroscopic Techniques for Real-time Mechanistic Studies

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced operando spectroscopic techniques could be employed. This methodology involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions. Techniques such as in situ FTIR, Raman, and X-ray absorption spectroscopy can provide real-time information on the structure of catalytic species, the formation of intermediates, and the reaction pathways. Such mechanistic insights are invaluable for optimizing reaction conditions and for the rational design of more efficient and selective catalysts for transformations of this compound.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Guiding Synthetic Design

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research for predicting reaction outcomes and optimizing synthetic routes. Algorithms can be trained on large datasets of chemical reactions to predict the reactivity of molecules like this compound under various conditions. This predictive power can accelerate the discovery of new reactions and ideal catalysts, reducing the need for extensive trial-and-error experimentation. By analyzing molecular and electronic properties, AI can guide the design of novel synthetic pathways to target molecules derived from this compound, making the process more efficient and resource-friendly.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4,4-Trichlorobutan-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves the chlorination of butan-2-one derivatives using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled anhydrous conditions. Optimization includes monitoring reaction temperature (kept below 40°C to avoid side reactions) and using catalytic Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Post-synthesis purification via fractional distillation or recrystallization from non-polar solvents (e.g., hexane) is critical to isolate the product from chlorinated byproducts . Purity validation should employ gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for a strong carbonyl (C=O) stretch near 1720 cm⁻¹ and C-Cl stretches between 600–800 cm⁻¹.

- ¹³C NMR : The ketone carbon typically resonates at ~210 ppm, while the trichlorinated carbons appear as distinct signals between 60–80 ppm.

- ¹H NMR : Protons adjacent to the carbonyl group (CH₂) show splitting patterns influenced by neighboring Cl atoms, with chemical shifts at ~3.5–4.0 ppm.

Cross-referencing with NIST’s spectral database ensures accurate peak assignment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile chlorinated compounds.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent photodegradation or moisture absorption.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Safety guidelines for structurally similar chlorinated ketones emphasize avoiding contact with oxidizing agents to prevent explosive reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, stability) of this compound across studies?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. To address this:

- Reproduce Experiments : Standardize conditions (e.g., atmospheric pressure for boiling point measurements).

- Comparative Analysis : Use differential scanning calorimetry (DSC) to assess thermal stability and compare results with computational predictions (e.g., Gaussian-based DFT calculations).

- Data Validation : Cross-check with high-purity reference standards and databases like NIST Chemistry WebBook . Contradictions in chlorinated compound data are frequently linked to solvent effects or inadequate purity thresholds .

Q. What computational strategies are recommended for modeling the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Quantum Mechanical Modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to map reaction pathways and transition states.

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate reactions in aprotic solvents (e.g., DCM).

- Electrostatic Potential Maps : Identify electron-deficient regions (C=O and C-Cl groups) to predict nucleophilic attack sites. Validate models with experimental kinetic data from stopped-flow techniques .

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Exclude aqueous solutions to UV-Vis light (254 nm) and analyze products via LC-MS.

- Biodegradation Assays : Use soil or microbial consortia under aerobic/anaerobic conditions, monitoring chloride ion release via ion chromatography.

- Hydrolysis Kinetics : Perform pH-dependent stability tests (pH 3–11) at 25–50°C, quantifying degradation products with GC-MS. Experimental design should align with OECD guidelines for environmental fate studies .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing inconsistent catalytic activity data in this compound-mediated reactions?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to identify variables (e.g., catalyst loading, temperature) causing variability.

- Error Propagation Models : Quantify uncertainty in kinetic measurements using Monte Carlo simulations.

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points. Contradictions in catalytic studies often stem from unaccounted moisture or trace metal impurities .

Q. How can researchers validate the accuracy of impurity profiling methods for this compound?

- Methodological Answer :

- Reference Standards : Use certified impurities (e.g., dichlorinated byproducts) from pharmacopeial sources for method calibration .

- Forced Degradation Studies : Exclude the compound to heat, light, and humidity, then compare degradation profiles using HPLC-DAD.

- Limit of Detection (LOD) : Establish via signal-to-noise ratios (S/N ≥ 3) for trace impurities. Method validation should follow ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.